

Structural Basis of LM-41 Inhibition of TEAD: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers. The transcriptional coactivator Yesassociated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway, and their oncogenic activity is mediated through their interaction with the TEA domain (TEAD) family of transcription factors. Disrupting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy. **LM-41**, a derivative of flufenamic acid, is a novel small molecule inhibitor of TEAD. This technical guide provides a comprehensive overview of the structural basis of **LM-41**'s inhibitory mechanism, supported by available data and generalized experimental protocols.

Introduction: The Hippo Pathway and TEAD Transcription Factors

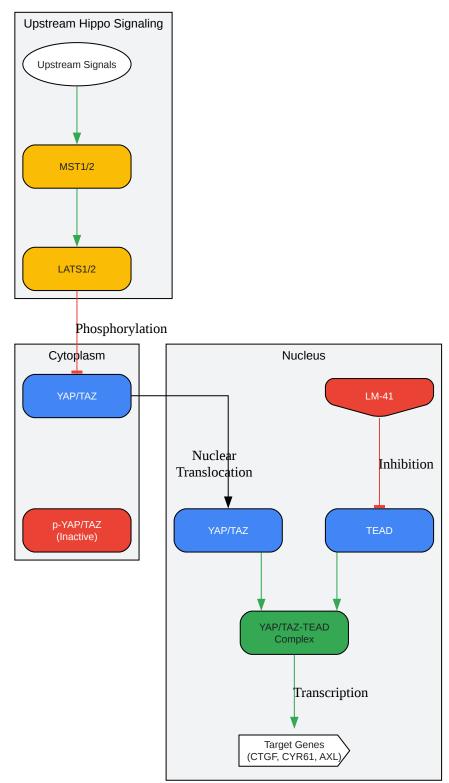
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by promoting their cytoplasmic sequestration and degradation. In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP/TAZ. In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation, survival, and migration, such as CTGF, CYR61, and AXL.



TEAD proteins are characterized by a conserved N-terminal TEA domain responsible for DNA binding and a C-terminal YAP/TAZ-binding domain. A crucial feature of TEADs is a central lipid-binding pocket that is typically occupied by palmitic acid. This autopalmitoylation is important for TEAD stability and its interaction with YAP/TAZ. Small molecules that target this "druggable" pocket can allosterically inhibit the YAP/TAZ-TEAD interaction.

Signaling Pathway of YAP/TAZ-TEAD Activation





Hippo Signaling Pathway and LM-41 Inhibition

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Caption: The Hippo pathway and the inhibitory action of **LM-41** on TEAD.



LM-41: A Novel TEAD Inhibitor

LM-41 is a small molecule inhibitor derived from flufenamic acid. It has been developed to target the central palmitic acid-binding pocket of TEAD transcription factors. By occupying this pocket, **LM-41** is believed to allosterically inhibit the interaction between TEAD and the transcriptional co-activators YAP and TAZ, thereby suppressing the expression of downstream target genes involved in cancer progression.

Structural Basis of LM-41 Inhibition

Co-crystallization studies have indicated that **LM-41** binds within the hydrophobic palmitic acid-binding pocket of TEAD.[1][2] It is reported to bind in a manner similar to its parent compound, flufenamic acid, but extends deeper into the pocket.[1][2] This deeper binding is thought to contribute to its improved affinity for TEAD. The precise molecular interactions, including hydrogen bonds and hydrophobic contacts between **LM-41** and the amino acid residues lining the TEAD pocket, form the structural basis of its inhibitory activity. However, the specific details of these interactions from the co-crystal structure are not yet publicly available.

Logical Relationship of LM-41 Action





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References

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- 2. Development of LM-41 and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings PubMed [pubmed.ncbi.nlm.nih.gov]
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